molecular formula C16H14F3N5OS B2580114 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 896298-96-7

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2580114
CAS No.: 896298-96-7
M. Wt: 381.38
InChI Key: OYRLZZGTVVHHAA-UHFFFAOYSA-N
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Description

2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a pyrrole ring, and a trifluoromethyl group

Mechanism of Action

Target of Action

The primary targets of the compound 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide are the enzymes dihydrofolate reductase (DHFR) and enoyl ACP reductase . These enzymes play crucial roles in cellular processes. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleotides, while enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

The compound this compound interacts with its targets by binding to the active sites of both DHFR and enoyl ACP reductase . This interaction inhibits the activity of these enzymes, leading to disruption of the cellular processes they are involved in .

Biochemical Pathways

By inhibiting DHFR and enoyl ACP reductase, the compound this compound affects the nucleotide synthesis and fatty acid synthesis pathways respectively . The downstream effects of this include disruption of DNA replication and cell membrane synthesis, which can lead to cell death .

Pharmacokinetics

It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . These observations suggest that the compound may have good bioavailability and can effectively reach its targets within cells .

Result of Action

The molecular and cellular effects of the action of this compound include suppression of cell growth and increased glucose uptake . By inhibiting key enzymes in cellular processes, the compound disrupts normal cell function, leading to these observed effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s dust may irritate the eyes and respiratory tract, and it should be handled with appropriate protective equipment . Furthermore, the compound should be stored and handled away from oxidizing agents to prevent fires and explosions . Adequate ventilation is also necessary when using or handling the compound to avoid inhalation of its vapors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.

    Attachment of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole or pyrrole rings, potentially leading to ring-opened products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the trifluoromethyl group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ring-opened products or partially reduced intermediates.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving sulfur-containing compounds. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, the compound could be explored for its potential as a drug candidate

Industry

In the industrial sector, the compound could be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
  • **2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(fluoromethyl)phenyl]acetamide

Uniqueness

The presence of the trifluoromethyl group in 2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide distinguishes it from similar compounds This group can significantly alter the compound’s physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets

Properties

IUPAC Name

2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5OS/c1-11-21-22-15(24(11)23-8-4-5-9-23)26-10-14(25)20-13-7-3-2-6-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRLZZGTVVHHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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